trimethylazanium;chloride
Description
Trimethylazanium chloride, also known as (2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride or Girard’s reagent T, is a quaternary ammonium compound (QAC) widely used in the functionalization of cellulose nanomaterials. Its structure features a trimethylammonium group linked to a hydrazinyl-oxoethyl moiety, enabling unique reactivity for covalent modification of polysaccharides. This compound is synthesized through reactions involving hydrazine derivatives and quaternary ammonium precursors, often under mild alkaline conditions .
Properties
IUPAC Name |
trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-50-3 (Parent) | |
| Record name | Trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
95.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-81-7 | |
| Record name | Trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Laboratory-Scale Procedure
In a typical laboratory setup, anhydrous TMA gas is bubbled into a cooled aqueous HCl solution under controlled conditions to mitigate exothermic heat release. The reaction is conducted at 5–40°C, with pH maintained between 6.5–9.5 to ensure complete protonation while minimizing side reactions. Stoichiometric ratios of TMA:HCl (1:1.05–1.1) are critical to achieving >97% purity, as excess HCl prevents residual base contamination. Post-reaction, the solution is concentrated via rotary evaporation or vacuum distillation, yielding a white crystalline product.
Industrial-Scale Production
Industrial processes utilize continuous flow reactors to enhance efficiency. A 33–40% aqueous TMA solution is mixed with 36–38% HCl in jacketed reactors equipped with condensers and mechanical agitators. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 23–28°C | Minimizes thermal degradation |
| Reaction Time | 1.6–2.4 hours | Ensures complete neutralization |
| Molar Ratio (TMA:HCl) | 1:1.1 | Prevents unreacted TMA or HCl |
Under these conditions, industrial batches report yields exceeding 98% with purity >97%.
Purification and Quality Control
Crude trimethylazanium chloride is purified via:
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Recrystallization : Dissolving the product in ethanol or methanol, followed by slow cooling to induce crystallization.
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Vacuum Drying : Removing residual solvents at 40–50°C under reduced pressure to prevent hygroscopicity.
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Chromatographic Techniques : Ion-exchange chromatography for high-purity applications (e.g., pharmaceuticals).
Scientific Research Applications
Chemical Properties and Basic Information
Trimethylammonium chloride is a colorless, crystalline solid that is highly soluble in water. Its chemical formula is , and it serves as a precursor for many chemical reactions due to its quaternary ammonium structure.
Enzyme Activity Inhibition
TMAC has been shown to inhibit complex enzyme activity by forming complexes with enzymes, which can be utilized in biochemical research to study enzyme mechanisms and interactions .
Model System for Reaction Mechanisms
Researchers use TMAC as a model system for studying reaction mechanisms and structural analysis, particularly in the context of calcium pantothenate metabolism .
Electrochemical Impedance Spectroscopy (EIS)
TMAC enhances electrical conductivity across cell membranes, making it valuable in electrochemical impedance spectroscopy applications .
Animal Feed Additive
TMAC is widely used as an animal feed additive, particularly in poultry and livestock. It promotes growth and improves fat metabolism by acting as a methyl donor, enhancing amino acid utilization .
- Physiological Effects:
Plant Growth Regulation
The compound is also utilized as a plant growth regulator, known to affect the growth of various crops including cereal grains and ornamental plants like poinsettias .
Clinical Use
In clinical settings, TMAC has been investigated for its potential to treat fatty liver disease and cirrhosis by improving lipid metabolism . It acts as an endogenous agonist of sigma-1 receptors (Sig-1Rs), which are involved in various neuroprotective processes .
Chemical Manufacturing
TMAC is employed in the synthesis of various chemicals and serves as an intermediate in the production of other substances .
Cleaning Products
The compound is commonly found in laboratory chemicals, washing agents, and cleaning products due to its surfactant properties .
| Application Area | Specific Uses |
|---|---|
| Scientific Research | Enzyme inhibition, reaction mechanism studies |
| Agriculture | Animal feed additive, plant growth regulator |
| Health Services | Treatment for fatty liver disease |
| Industrial | Chemical manufacturing, cleaning products |
Growth Promotion in Poultry
A study conducted in Japan indicated that 98% of TMAC usage was as a feed additive for chickens, significantly improving growth rates and egg production metrics compared to control groups .
Plant Growth Regulation
Research on the application of TMAC on azaleas demonstrated its effectiveness as a dwarfing agent, leading to improved plant morphology and reduced height without compromising overall health .
Comparison with Similar Compounds
Structural and Functional Differences
Trimethylazanium chloride is compared below with structurally related QACs:
Q & A
How can researchers optimize the synthesis of trimethylazanium chloride derivatives for improved yield and purity?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
Trimethylazanium chloride derivatives (e.g., acetyl-, butyryl-, or palmitoyl-L-carnitine hydrochlorides) are synthesized via esterification or acylation of L-carnitine followed by salt formation. Key factors include:
- Reaction Solvent : Use anhydrous methanol or ethanol to minimize hydrolysis of acyl groups .
- Temperature Control : Maintain temperatures below 60°C to prevent racemization of chiral centers .
- Purification : Employ recrystallization in ethanol-water mixtures (e.g., 70:30 v/v) to remove unreacted trimethylamine or acyl chlorides .
- Yield Monitoring : Track reaction progress via TLC (silica gel, chloroform:methanol:acetic acid = 8:2:0.1) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
What analytical techniques are critical for confirming the structural integrity of trimethylazanium chloride derivatives?
Basic Research Focus : Structural characterization.
Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, the crystal structure of (R)-(3-carboxy-2-hydroxypropyl)trimethylazanium chloride (L-carnitine hydrochloride) reveals a hydrogen-bonded network between the carboxyl group and chloride ions, critical for stability .
- NMR Spectroscopy : and NMR (DO, 400 MHz) confirm substituent positions. For acetyl-L-carnitine hydrochloride, the acetyl methyl proton peak appears at δ 2.1 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M-Cl] ions, e.g., m/z 162.1 for trimethylazanium .
How do researchers address solubility challenges in trimethylazanium chloride-based assays?
Basic Research Focus : Solubility optimization.
Methodological Answer :
Trimethylazanium chloride derivatives exhibit variable solubility:
- Hydrophilic Derivatives (e.g., acetyl-L-carnitine): Dissolve in water (up to 25 mg/mL) with sonication at 40°C .
- Lipophilic Derivatives (e.g., palmitoyl-L-carnitine): Use co-solvents like DMSO:water (1:4 v/v) or 0.5% Tween-80 to achieve 5–10 mM stock solutions .
- pH Adjustment : For zwitterionic forms, adjust pH to 6.5–7.4 (phosphate buffer) to enhance aqueous solubility .
What experimental designs are used to study trimethylazanium chloride’s role in receptor antagonism?
Advanced Research Focus : Functional assays.
Methodological Answer :
- In Vitro Binding Assays : For kinin B2 receptor antagonism (e.g., Fasitibant chloride), use radiolabeled -bradykinin in HEK293 cells transfected with human B2 receptors. Measure IC via competitive binding (K values < 10 nM reported) .
- Functional Antagonism : Assess inhibition of calcium flux (Fluo-4 AM dye) in response to receptor activation. Normalize data to positive controls (e.g., HOE-140) .
- Metabolic Studies : In mitochondrial respiration assays, use palmitoyl-L-carnitine (50–100 µM) to stimulate β-oxidation. Monitor oxygen consumption via Seahorse XF analyzers .
How should researchers resolve contradictions in reported physicochemical data for trimethylazanium chloride derivatives?
Advanced Research Focus : Data validation.
Methodological Answer :
Discrepancies in melting points, solubility, or stability often arise from:
- Hydration State : Confirm anhydrous vs. monohydrate forms via Karl Fischer titration. For example, butyryl-L-carnitine chloride melts at 163–165°C (anhydrous) vs. 148–150°C (hydrated) .
- Stereochemical Purity : Use chiral HPLC (Chirobiotic T column, 0.1% formic acid in methanol) to detect enantiomeric impurities > 0.5% .
- Batch Variability : Compare multiple synthesis lots using DSC (differential scanning calorimetry) to identify polymorphic forms .
What strategies are recommended for isotopic labeling of trimethylazanium chloride in metabolic tracing studies?
Advanced Research Focus : Isotopic labeling.
Methodological Answer :
- Deuterium Labeling : Synthesize [(2R)-2-()acetyloxy-3-carboxypropyl]trimethylazanium chloride via -acetic anhydride acylation. Confirm labeling efficiency (>98%) via NMR .
- -Carboxyl Labeling : Incorporate -sodium acetate during bacterial biosynthesis (e.g., E. coli carnitine acetyltransferase). Validate via LC-MS/MS with MRM transitions .
How can researchers mitigate risks in handling trimethylazanium chloride derivatives?
Basic Research Focus : Safety protocols.
Methodological Answer :
- Hygroscopicity : Store derivatives at -20°C in desiccated containers with silica gel. For example, acetyl-L-carnitine hydrochloride loses < 1% purity/month under these conditions .
- Toxicity Screening : Perform acute toxicity assays (e.g., zebrafish LC) for novel derivatives. Palmitoyl-L-carnitine shows low toxicity (LC > 1 mM) in vitro .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with 1 M NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
